Ethanesulfonic anhydride

Description

Historical Context of Anhydride (B1165640) Synthesis and Reactivity

The synthesis of anhydrides, in a general sense, has been a cornerstone of organic chemistry for well over a century. The initial methods for preparing sulfonic anhydrides often involved harsh reagents and conditions. For instance, early preparations utilized phosphorus pentoxide to dehydrate the corresponding sulfonic acids. acs.orgorgsyn.org Over time, milder and more efficient methods have been developed, including the reaction of sulfonic acids with acyl chlorides or other anhydrides. acs.org The reactivity of these compounds, particularly their potent electrophilicity, was recognized early on, leading to their use as activating and sulfonating agents.

Classification and Structural Characteristics of Sulfonic Anhydrides

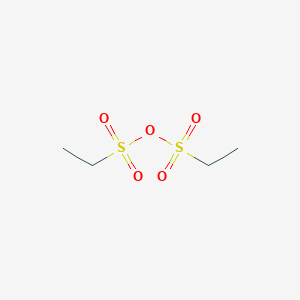

Sulfonic anhydrides can be classified as either symmetrical or mixed. Symmetrical anhydrides are derived from a single type of sulfonic acid, resulting in two identical R groups (R-S(=O)₂-O-S(=O)₂-R). Mixed anhydrides, on the other hand, are formed from two different sulfonic acids (R-S(=O)₂-O-S(=O)₂-R'). The core of a sulfonic anhydride is the sulfonyl-oxy-sulfonyl linkage. This arrangement results in a highly electrophilic sulfur atom, making the anhydride susceptible to nucleophilic attack.

Significance of Ethanesulfonic Anhydride in Advanced Organic Synthesis

This compound, specifically, has emerged as a valuable reagent in modern organic synthesis. Its significance lies in its ability to act as a powerful ethanesulfonylating agent, introducing the "esyl" (ethanesulfonyl) group into molecules. cymitquimica.com This functional group can alter the properties of a parent molecule, for instance by enhancing its solubility. cymitquimica.com The reactivity of this compound is often compared to other common sulfonylating agents, and it can serve as a catalyst in certain reactions. cymitquimica.comresearchgate.net

Chemical and Physical Properties

This compound is a reactive chemical compound with distinct physical and chemical characteristics.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethanesulfonic acid anhydride, Ethylsulfonyl ethanesulfonate (B1225610) |

| CAS Number | 13223-06-8 |

| Molecular Formula | C₄H₁₀O₅S₂ |

| Molecular Weight | 202.25 g/mol |

| Physical State | Liquid |

| Solubility | Highly soluble in polar organic solvents. Reacts with water. cymitquimica.com |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectral data for this compound is not readily available in the searched results, the 1H NMR spectrum of its precursor, ethanesulfonic acid, shows characteristic signals for the ethyl group protons. chemicalbook.comnih.gov The 13C NMR chemical shifts of sulfonic anhydrides have been studied, providing a basis for structural elucidation. spectrabase.com

Infrared (IR) Spectroscopy : The IR spectrum of a sulfonic anhydride would be expected to show strong absorption bands corresponding to the S=O stretching vibrations. The IR spectrum for the related trifluoromthis compound shows these characteristic peaks. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of compounds like this compound. nih.gov The exact mass can be determined, confirming the elemental composition. researchgate.net

Synthesis and Manufacturing Processes

The preparation of this compound can be achieved through several synthetic routes.

Laboratory-Scale Synthesis

A common laboratory method for synthesizing alkanesulfonic anhydrides, including this compound, involves the dehydration of the corresponding sulfonic acid using a strong dehydrating agent like phosphorus pentoxide. acs.orgresearchgate.net Another approach is the reaction of ethanesulfonyl chloride with metallic oxides. acs.org More contemporary methods include the reaction of a sulfonic acid with an acyl chloride or another carboxylic anhydride, which can proceed under milder conditions. acs.org

Industrial-Scale Production

For larger-scale production, processes that are more efficient and utilize readily available starting materials are preferred. A patented process describes the preparation of sulfonic acid anhydrides by reacting a sulfonic acid with a reagent exhibiting acid pseudohalide tautomerism. google.comjustia.com This method offers an alternative to the use of phosphorus pentoxide. google.com

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilicity of the sulfur atoms.

Reactivity with Nucleophiles

This compound reacts readily with a wide range of nucleophiles, such as alcohols, amines, and water. cymitquimica.com This reactivity is the basis for its primary applications in organic synthesis. The reaction involves the nucleophilic attack on one of the sulfonyl sulfur atoms, leading to the displacement of an ethanesulfonate leaving group.

Sulfonylation Reactions

The principal use of this compound is in sulfonylation reactions, where it serves as a source of the ethanesulfonyl (esyl) group. This is analogous to the use of other sulfonic anhydrides, like mthis compound, for mesylation. wikipedia.org These reactions are fundamental for the formation of sulfonates and sulfonamides.

Role as a Catalyst

In some instances, sulfonic anhydrides can act as catalysts. For example, mthis compound has been shown to promote the esterification of carboxylic acids with alcohols. wikipedia.org While not explicitly detailed for this compound in the provided results, a similar catalytic role in certain transformations is plausible.

Applications in Organic Synthesis

This compound is a versatile reagent with several key applications in the synthesis of organic molecules.

Reagent for the Introduction of the Ethanesulfonyl Group

The primary application of this compound is to introduce the ethanesulfonyl (EtSO₂) group into a molecule. cymitquimica.com This functional group can serve as a good leaving group in subsequent reactions or can be used to modify the electronic and physical properties of the target compound.

Formation of Sulfonates and Sulfonamides

Reacting this compound with alcohols leads to the formation of ethanesulfonate esters. Similarly, its reaction with primary or secondary amines yields ethanesulfonamides. These reactions are crucial steps in the synthesis of many pharmaceuticals and other fine chemicals.

Dehydration Reactions

Given that sulfonic anhydrides are formed by the dehydration of sulfonic acids, they can also be employed as dehydrating agents in certain chemical reactions. For instance, propylphosphonic anhydride, a related compound, is known to be an excellent water scavenger. researchgate.net

Comparative Analysis with Other Sulfonylating Agents

The utility of this compound is often evaluated in comparison to other common sulfonylating agents.

Comparison with Tosyl Chloride and Mesyl Chloride

Tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used reagents for the introduction of tosyl and mesyl protecting groups, respectively. This compound offers an alternative for introducing the esyl group. The choice between these reagents often depends on the specific substrate and desired reactivity. Anhydrides like mthis compound are sometimes preferred over the corresponding sulfonyl chlorides to avoid the formation of alkyl chloride byproducts. wikipedia.org However, anhydrides may not be suitable for all substrates, such as certain unsaturated alcohols. wikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethylsulfonyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553782 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-06-8 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanesulfonic Anhydride

Established Preparative Routes

The synthesis of ethanesulfonic anhydride (B1165640) has traditionally relied on two primary methods involving either ethanesulfonic acid or ethanesulfonyl chloride as starting materials.

Synthesis from Ethanesulfonic Acid using Dehydrating Agents

A well-documented method for preparing ethanesulfonic anhydride involves the dehydration of ethanesulfonic acid. researchgate.netacs.org This is typically achieved using a strong dehydrating agent, with phosphorus pentoxide being a commonly employed reagent. researchgate.netacs.org The reaction involves mixing ethanesulfonic acid with phosphorus pentoxide, which effectively removes a molecule of water to form the anhydride linkage. researchgate.net This approach is analogous to the synthesis of other alkanesulfonic anhydrides, such as mthis compound. researchgate.netacs.org

Preparation from Ethanesulfonyl Chloride using Metallic Oxides

An alternative established route to this compound starts from ethanesulfonyl chloride. researchgate.netacs.org This method utilizes metallic oxides to facilitate the conversion. researchgate.netacs.org While the specific metallic oxides used are not always detailed in readily available literature, this general strategy has been noted as a viable preparative pathway for this compound and similar compounds like mthis compound. researchgate.netacs.org

Novel and "Greener" Synthetic Approaches

In recent years, a focus on developing more environmentally friendly synthetic methods has led to the exploration of new routes to sulfonic anhydrides that avoid the use of metals and halogens.

Metal- and Halogen-Free Methodologies

The development of metal- and halogen-free methodologies represents a significant advancement in "greener" chemistry. While specific examples for this compound are not extensively detailed, the broader context of sulfonic anhydride synthesis points towards this trend. For instance, the use of reagents that promote Friedel-Crafts acylation reactions without metallic or halogenated components highlights a move towards cleaner synthesis. researchgate.net Although this example is for mthis compound, the principle can be extended to the synthesis of other sulfonic anhydrides. The goal of these methods is to reduce waste and avoid the use of toxic or environmentally harmful substances. researchgate.net

Comparison with Related Anhydride Synthesis Strategies

The synthesis of this compound can be compared to other anhydride preparation strategies. For instance, the synthesis of trifluoromthis compound, a widely used reagent, also often employs phosphorus pentoxide for the dehydration of the corresponding acid. orgsyn.orglookchem.com This highlights a common strategy in the formation of sulfonic anhydrides. Another related approach involves the use of propylphosphonic anhydride (T3P®) in the one-pot synthesis of β-sultams from imines and sulfonic acids, where a sulfene (B1252967) is generated in situ. mathnet.ru While not a direct synthesis of this compound, it demonstrates an alternative activation method for sulfonic acids. A patented method for preparing sulfonic acid anhydrides involves reacting a sulfonic acid with a reagent exhibiting acid pseudohalide tautomerism, which contains a gem-dihalogenated carbon atom. google.com This process offers a different pathway to anhydride formation.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic approach to evaluating various parameters.

The process of optimizing reaction conditions often involves what is known as Design of Experiments (DoE), a statistical method for modeling how different parameters affect the outcome of a reaction. prismbiolab.com This can include screening various factors, optimizing their levels, and testing the robustness of the developed model. prismbiolab.com While specific, detailed optimization studies for the synthesis of this compound are not widely published, general principles of chemical synthesis suggest that factors such as reaction temperature, solvent, and the stoichiometry of reagents would be key variables to control. researchgate.net For example, in the synthesis of triflic anhydride from trifluoromethanesulfonic acid and phosphorus pentoxide, the reaction is allowed to stand at room temperature before distillation, and the yield is reported to be between 83-91%. orgsyn.org In another instance, the synthesis of mthis compound from the corresponding acid and phosphorus pentoxide yielded 67% of the product. acs.org These examples underscore the importance of procedural details in achieving high yields.

Interactive Table of Reaction Parameters:

| Starting Material | Reagent | Solvent | Temperature | Yield |

| Ethanesulfonic Acid | Phosphorus Pentoxide | Not Specified | Not Specified | Not Specified |

| Ethanesulfonyl Chloride | Metallic Oxides | Not Specified | Not Specified | Not Specified |

| Trifluoromethanesulfonic Acid | Phosphorus Pentoxide | None | Room Temp, then distillation | 83-91% orgsyn.org |

| Methanesulfonic Acid | Phosphorus Pentoxide | Not Specified | Not Specified | 67% acs.org |

Temperature and Pressure Considerations

The synthesis and purification of this compound are influenced by specific temperature and pressure conditions. Generally, the formation of sulfonic anhydrides can be conducted at normal atmospheric pressure. google.com The reaction temperature for the synthesis is typically maintained in a high range, often between 80°C and 180°C. google.com

Following the synthesis, purification processes such as melt crystallization are employed, which require precise temperature control at much lower ranges. For this compound, the preferred temperature for crystallization is between 0°C and 20°C, with a more specific range of 10°C to 20°C being particularly effective for the process. epo.org In some methods, if the boiling point of the formed sulfonic anhydride is higher than the reaction temperature, it can be recovered from the reaction residue through distillation, which is typically performed under reduced pressure. google.com

| Process Step | Parameter | Value | Reference |

|---|---|---|---|

| Synthesis | Pressure | Normal Pressure | google.com |

| Synthesis | Temperature | 80°C to 180°C | google.com |

| Purification (Melt Crystallization) | Temperature | 0°C to 20°C | epo.org |

| Purification (Distillation) | Pressure | Reduced Pressure | google.com |

Solvent Effects and Catalysis in Synthesis

The synthesis of sulfonic anhydrides, including this compound, can be performed under versatile solvent conditions. Research indicates that the reaction may be carried out either in the absence of an organic solvent or in the presence of an inert organic solvent. google.com This flexibility allows the process to be adapted based on the specific reactants and conditions.

The formation of an anhydride from its corresponding acid involves a dehydration reaction. In the synthesis of sulfonic anhydrides, this is often achieved not by a traditional catalyst but by a powerful dehydrating agent. One of the most established methods for preparing anhydrides like mthis compound, a close analog to this compound, is through the dehydration of the corresponding sulfonic acid using phosphorus pentoxide (P₂O₅). wikipedia.org Another innovative approach involves reacting the sulfonic acid with a reagent that exhibits acid pseudohalide tautomerism; this reagent facilitates the removal of a water molecule to form the sulfonic anhydride linkage. google.com

| Factor | Condition/Reagent | Function | Reference |

|---|---|---|---|

| Solvent | Solvent-free or Inert Organic Solvent | Reaction Medium | google.com |

| Catalysis/Dehydration | Phosphorus pentoxide (P₂O₅) | Dehydrating agent for acid condensation | wikipedia.org |

| Catalysis/Dehydration | Reagent with acid pseudohalide tautomerism | Facilitates water elimination | google.com |

Chemical Reactivity and Reaction Mechanisms of Ethanesulfonic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for anhydrides. masterorganicchemistry.comchemistrytalk.org In these reactions, a nucleophile attacks one of the electrophilic sulfur atoms, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling an ethanesulfonate (B1225610) ion as a stable leaving group. libretexts.orgyoutube.com

General Mechanism of Nucleophilic Acyl Substitution

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks one of the electrophilic sulfur atoms of the anhydride (B1165640), forming a tetrahedral intermediate. libretexts.org |

| 2. Leaving Group Departure | The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bond and expelling an ethanesulfonate anion, which is a good leaving group. libretexts.org |

| 3. Deprotonation (if applicable) | If the nucleophile was neutral (e.g., water, alcohol, or amine), a final deprotonation step occurs to yield the neutral product. libretexts.org |

Ethanesulfonic anhydride reacts with alcohols and phenols to form the corresponding ethanesulfonate esters (also known as ethyl sulfonates). cymitquimica.comchemguide.co.uk This reaction, a form of O-sulfonylation, is a common method for introducing a sulfonate protecting group or for converting the hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. wikipedia.org The reaction proceeds via a nucleophilic attack of the hydroxyl group on the anhydride. chemguide.co.uklibretexts.org The process is analogous to the acylation of alcohols by carboxylic acid anhydrides. researchgate.netunlp.edu.ar

The general reaction is as follows: (CH₃CH₂SO₂)₂O + R-OH → CH₃CH₂SO₂-OR + CH₃CH₂SO₃H

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the ethanesulfonic acid byproduct. libretexts.org

When this compound is treated with primary or secondary amines, it undergoes aminolysis to yield N-substituted ethanesulfonamides. cymitquimica.comlibretexts.org This reaction is a cornerstone for the synthesis of a wide variety of sulfonamides, a class of compounds with significant applications. organic-chemistry.orglibretexts.org The reaction mechanism involves the nucleophilic amine attacking the anhydride, followed by the departure of the ethanesulfonate leaving group. libretexts.orgchemguide.co.uk

Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the ethanesulfonic acid formed during the reaction. libretexts.orgchemguide.co.uk

The general reaction is: (CH₃CH₂SO₂)₂O + 2 RNH₂ → CH₃CH₂SO₂-NHR + [RNH₃]⁺[CH₃CH₂SO₃]⁻

This compound reacts vigorously with water in a hydrolysis reaction to produce two equivalents of ethanesulfonic acid. cymitquimica.com This reaction highlights the anhydride's sensitivity to moisture. The mechanism follows the general pathway for nucleophilic acyl substitution, where water acts as the nucleophile. libretexts.orglibretexts.org The initial attack by a water molecule on one of the sulfur centers leads to a tetrahedral intermediate, which then breaks down, eliminating an ethanesulfonate anion and ultimately yielding the final product after a proton transfer. youtube.comlibretexts.org

This reactivity necessitates that this compound be handled and stored under anhydrous conditions to maintain its integrity. cymitquimica.com

Electrophilic Activation and Transformation Capabilities

Beyond its role as a substrate in nucleophilic substitution, this compound can act as an electrophilic activating agent. Its high reactivity is comparable to other potent sulfonic anhydrides like trifluoromthis compound, which are known to activate a range of functional groups. chemicalbook.comtcichemicals.com

This compound is a powerful reagent for sulfonylation, the process of attaching an ethanesulfonyl (CH₃CH₂SO₂-) group to a molecule. cymitquimica.com

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can participate in Friedel-Crafts-type reactions with aromatic compounds like benzene (B151609) to form sulfones. acs.orgcore.ac.uk This reaction involves the electrophilic attack of a highly reactive sulfonyl cation, or a complex thereof, on the aromatic ring. Research has shown that sulfonic anhydrides can be more reactive than the corresponding sulfonyl chlorides in such sulfonylation reactions. acs.orgresearchgate.net

The reaction with benzene can be summarized as: (CH₃CH₂SO₂)₂O + C₆H₆ --(AlCl₃)--> C₆H₅-SO₂-CH₂CH₃ + CH₃CH₂SO₃H

This electrophilic aromatic substitution provides a direct route to synthesize aryl ethyl sulfones. wikipedia.orgcore.ac.uk

Sulfonylation Reactions

Sulfonylation of Diethyl Malonate

This compound is an effective agent for the C-sulfonylation of active methylene (B1212753) compounds like diethyl malonate. The reaction mechanism involves the deprotonation of diethyl malonate by a base to form a nucleophilic enolate, which then attacks one of the electrophilic sulfur atoms of the anhydride. This results in the formation of a C-S bond and displacement of an ethanesulfonate anion as a leaving group.

While specific studies on this compound's reaction with diethyl malonate are not extensively detailed, the reactivity of its close analog, mthis compound, provides significant insight. The reaction of mthis compound with the sodium salt of diethyl malonate has been shown to produce the corresponding sulfonylated product, diethyl methylsulfonylmalonate, in yields of 25-34%. acs.org A higher yield of 56% was achieved when using the magnesium salt, diethyl ethoxymagnesiomalonate, which closely mirrors the results obtained with methanesulfonyl chloride. acs.org Given that ethanesulfonic and methanesulfonic anhydrides are considered reasonably representative alkanesulfonic anhydrides, similar outcomes are anticipated for the sulfonylation of diethyl malonate with this compound. acs.orgresearchgate.net

Formation of Isocyanates (e.g., Methanesulfonyl Isocyanate analog)

Alkanesulfonic anhydrides are notably superior to their corresponding sulfonyl chlorides for the synthesis of sulfonyl isocyanates. The reaction involves the treatment of the anhydride with a cyanate (B1221674) salt.

Research comparing mthis compound with methanesulfonyl chloride in the synthesis of methanesulfonyl isocyanate demonstrates this advantage clearly. Mthis compound produces methanesulfonyl isocyanate in a 38% yield, whereas the reaction with methanesulfonyl chloride yields only 5%. acs.orgresearchgate.net This suggests that this compound is a significantly more efficient precursor for the synthesis of ethanesulfonyl isocyanate than ethanesulfonyl chloride.

Stereochemical Outcomes and Mechanistic Elucidation

The stereochemical outcomes of reactions involving sulfonylating agents are often dictated by the reaction mechanism. In elimination reactions where a sulfonate group is installed and subsequently removed, the stereochemistry can often be explained by a trans-elimination mechanism. researchgate.net

In reactions where the anhydride itself reacts with a chiral substrate, the stereochemistry can be influenced by the reagents and conditions used. For instance, in complex systems, the enantioselective reaction of a chiral molecule with an anhydride can proceed through dynamic kinetic resolution. nih.govacs.org This process involves the rapid interconversion of enantiomeric conformations of the substrate, with one conformer reacting preferentially with a chiral reagent. nih.gov The stereochemistry of the anhydride formation or its subsequent hydrolysis can be controlled independently by using chiral reagents specific to each step, allowing for a high degree of stereochemical control over the final product. nih.govacs.org While not documented specifically for this compound, these principles provide a general mechanistic framework for understanding potential stereochemical outcomes.

Comparative Reactivity with Related Sulfonylating Agents

The reactivity of this compound is best understood when compared to other common sulfonylating agents. Its utility is defined by its position relative to more or less reactive compounds.

Ethanesulfonyl Chloride: this compound is generally a more reactive sulfonylating agent than ethanesulfonyl chloride. This is demonstrated in analogous reactions with methanesulfonic compounds, where the anhydride reacts more rapidly in Friedel-Crafts sulfone formation and provides significantly higher yields in isocyanate synthesis. acs.orgresearchgate.net A key advantage of using the anhydride is that it avoids the formation of alkyl chloride byproducts, which can be a complication when using sulfonyl chlorides. wikipedia.orgchemicalbook.com

Mthis compound: The reactivity of this compound is very similar to that of mthis compound. acs.orgresearchgate.net Both are considered typical alkanesulfonic anhydrides. acs.org The primary difference lies in the inductive effect of the alkyl group attached to the sulfonyl center. The ethyl group in this compound is slightly more electron-donating than the methyl group in mthis compound. This electronic difference is generally subtle and the two reagents are often used interchangeably, with similar reaction outcomes and yields. acs.orgj-kirr.or.kr

Trifluoromthis compound (Tf₂O): There is a vast difference in reactivity between this compound and trifluoromthis compound (triflic anhydride). Triflic anhydride is the anhydride of a superacid, triflic acid. wikipedia.org The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group makes triflic anhydride an exceptionally strong electrophile. wikipedia.orgcymitquimica.com Consequently, it is a much more aggressive and powerful sulfonylating agent, used to activate even very unreactive substrates. wikipedia.orglookchem.com this compound is a moderately reactive agent suitable for a wide range of standard transformations, whereas triflic anhydride is reserved for more challenging syntheses.

Interactive Data Table: Comparative Reactivity of Sulfonylating Agents

| Sulfonylating Agent | Key Structural Feature | General Reactivity Profile |

| This compound | Ethyl group (C₂H₅) | Moderately reactive electrophile; more reactive than the corresponding sulfonyl chloride. acs.orgresearchgate.net |

| Ethanesulfonyl Chloride | Single reactive center, Cl leaving group | Less reactive than the anhydride; can produce chlorinated byproducts. acs.orgresearchgate.netwikipedia.org |

| Mthis compound | Methyl group (CH₃) | Very similar in reactivity to this compound. acs.orgresearchgate.net |

| Trifluoromthis compound | Trifluoromethyl group (CF₃) | Extremely powerful electrophile and highly aggressive sulfonylating agent due to strong inductive effect. wikipedia.orgcymitquimica.com |

Spectroscopic Characterization and Analytical Methods for Ethanesulfonic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C). While specific experimental data for ethanesulfonic anhydride (B1165640) is scarce in published literature, the expected spectra can be reliably predicted based on its structure and comparison with analogous compounds like methanesulfonic anhydride.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the ethyl groups.

A triplet signal corresponding to the methyl (CH₃) protons. The signal is split into a triplet by the adjacent methylene (B1212753) (CH₂) protons.

A quartet signal for the methylene (CH₂) protons, which is split by the neighboring methyl (CH₃) protons.

The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonyl groups, causing the signals to appear in the downfield region of the spectrum. For comparison, the ¹H NMR spectrum of mthis compound shows a single peak for the methyl protons. chemicalbook.com

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would provide information on the carbon framework. Two signals are anticipated for the ethyl carbons of this compound:

One signal for the methyl (CH₃) carbon.

A second, more downfield signal for the methylene (CH₂) carbon, which is directly attached to the electron-withdrawing sulfur atom.

Data for the closely related mthis compound shows a single ¹³C NMR signal for its methyl carbons. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on structure and comparison with related compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | -CH₃ | ~1.5 | Triplet |

| ¹H | -CH₂- | ~3.4 | Quartet |

| ¹³C | -CH₃ | ~8 | Singlet |

| ¹³C | -CH₂- | ~48 | Singlet |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₄H₁₀O₅S₂), the predicted monoisotopic mass is 201.99696 Da. uni.lu

Electron ionization (EI) is a common MS technique. The mass spectrum of mthis compound, a similar compound, shows characteristic fragmentation patterns that can be used to infer the behavior of this compound. nist.gov Upon ionization, this compound would be expected to fragment, losing parts of the ethyl groups or cleaving at the S-O-S anhydride bond.

Predicted fragmentation could yield key ions that help confirm the structure. Electrospray ionization (ESI) is another technique well-suited for analyzing more polar compounds and can be used in conjunction with liquid chromatography (LC-MS).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 203.00424 |

| [M+Na]⁺ | 224.98618 |

| [M-H]⁻ | 200.98968 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of an acid anhydride is characterized by two distinct carbonyl stretching peaks, but in the case of sulfonic anhydrides, the key vibrations are associated with the S=O and S-O bonds. spectroscopyonline.com

For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ groups.

Asymmetric SO₂ stretching: Typically observed in the range of 1350-1420 cm⁻¹.

Symmetric SO₂ stretching: Usually found between 1150-1210 cm⁻¹.

S-O stretching: Vibrations for the S-O-S anhydride linkage would also be present.

The IR spectrum for mthis compound provides a reference, showing strong characteristic peaks for the sulfonyl group. spectrabase.com The presence of the ethyl group in this compound would also introduce C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for Sulfonic Anhydrides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1420 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1210 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium-Weak |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound and monitoring its reactions. researchgate.net

A significant challenge in the analysis of anhydrides is their susceptibility to hydrolysis. osha.gov Therefore, HPLC methods must often use non-aqueous (anhydrous) mobile phases and specialized columns to prevent on-column degradation of the analyte. google.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

For purity assessment, a gradient elution method might be used to separate this compound from potential impurities, such as the parent ethanesulfonic acid, starting materials, or other byproducts. Detection can be achieved using a UV detector if the analyte or its derivatives contain a chromophore, or more universally with detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). google.comsielc.com

Reaction monitoring via HPLC allows for the tracking of the consumption of reactants and the formation of products over time. This provides crucial data for reaction optimization and kinetic studies. For instance, in reactions where this compound is used as a reagent, HPLC can quantify the formation of the desired sulfonated product and any unreacted anhydride.

Table 4: Example HPLC Parameters for Analysis of Related Compounds Note: These are general conditions; method development would be required for this compound.

| Parameter | Description |

| Column | Cyano (CN) or C18 bonded silica |

| Mobile Phase | Anhydrous acetonitrile and anhydrous dimethylformamide (for anhydrides). google.com Acetonitrile/water with an acidic modifier (for sulfonic acids). |

| Elution | Isocratic or Gradient |

| Detector | UV, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Environmental and Safety Considerations in Research and Development

Safe Handling and Storage Protocols in Laboratory Settings

The safe handling and storage of ethanesulfonic anhydride (B1165640) in a laboratory environment are paramount to ensuring the safety of researchers and maintaining the integrity of experimental work. Due to its chemical properties, strict protocols must be followed. Ethanesulfonic anhydride is a corrosive material that can cause severe skin burns and eye damage fishersci.com. It also reacts violently with water fishersci.com. Therefore, all handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure and to contain any potential spills fishersci.com.

Personal protective equipment (PPE) is mandatory when working with this compound. This includes, but is not limited to, chemical safety goggles, a face shield, a flame-retardant and antistatic laboratory coat, and chemically resistant gloves ineos.comwashington.edu. It is crucial to wash hands thoroughly after handling the compound ineos.comatmosa.at.

Proper storage is critical to prevent hazardous reactions. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials fishersci.comineos.com. The storage area should be segregated and approved, away from incompatible materials such as strong oxidizing agents and strong bases fishersci.comineos.com. To prevent accidental contact with moisture, it should be protected from humidity atmosa.at. It is also advisable to store large breakable containers, especially those containing liquids, below shoulder height to minimize the risk of spills and breakage nottingham.ac.uk.

In the event of a spill, it is important to act quickly and safely. For minor spills, the area should be covered with an inert, non-combustible absorbent material like sand, earth, or vermiculite cymitquimica.comcleapss.org.uk. This should then be collected into a suitable, labeled container for disposal cymitquimica.com. For larger spills, the area should be evacuated, and emergency services should be contacted. Water should never be used to clean up a spill of this compound due to its violent reaction fishersci.com.

| Aspect | Protocol | Primary Hazard |

| Handling | Use in a chemical fume hood. | Inhalation of corrosive vapors. |

| PPE | Safety goggles, face shield, lab coat, resistant gloves. | Severe skin burns and eye damage. |

| Storage | Dry, cool, well-ventilated, corrosive-designated area. | Violent reaction with water/moisture. |

| Incompatibilities | Separate from strong oxidizing agents and strong bases. | Potential for hazardous chemical reactions. |

| Spill Response | Use inert absorbent material; avoid water. | Violent reaction and spread of contamination. |

Waste Management and Disposal in Academic Research

Proper waste management and disposal of this compound in an academic research setting are crucial for environmental protection and laboratory safety. As a hazardous chemical, it cannot be disposed of through conventional waste streams dartmouth.edu. All waste containing this compound, whether in solid or liquid form, must be collected in designated, properly labeled hazardous waste containers washington.edudartmouth.edu.

When collecting waste, it is imperative to avoid mixing incompatible chemicals. This compound waste should not be mixed with aqueous waste or other reactive chemicals. The waste containers should be sturdy, chemically resistant, and kept tightly closed except when adding waste dartmouth.edu. The first rinse of any container that held this compound must be collected and disposed of as hazardous waste dartmouth.edu.

Academic institutions typically have an Environmental Health and Safety (EHS) department that manages the collection and disposal of hazardous waste. Researchers must follow the specific procedures outlined by their institution's EHS. This usually involves completing a hazardous waste label with the full chemical name and concentration and scheduling a pickup for the waste container washington.edudartmouth.edu. Under no circumstances should this compound or its waste be poured down the drain or disposed of in the regular trash washington.edudartmouth.edu.

The disposal of empty chemical containers also requires specific procedures. After being thoroughly emptied, the container must be rinsed. The initial rinsate must be collected as hazardous waste. Subsequent rinses of containers that held highly toxic substances may also need to be collected dartmouth.edu. Once appropriately cleaned, the container can be disposed of according to institutional guidelines, which may involve defacing the label before placing it in the appropriate recycling or trash receptacle.

| Waste Type | Collection Procedure | Disposal Method |

| Liquid Waste | Collect in a labeled, sealed, and chemically resistant container. | Via institutional Environmental Health and Safety (EHS) department. |

| Solid Waste | Collect in a labeled, sealed container. | Via institutional EHS department. |

| Contaminated Labware | Segregate from non-contaminated labware; decontaminate if possible. | Dispose of as hazardous waste through EHS. |

| Empty Containers | Rinse thoroughly, collecting the first rinse as hazardous waste. | Follow institutional guidelines for rinsed container disposal. |

Broader Environmental Impact Assessments in Chemical Research

While specific environmental impact assessments for this compound are not widely available, assessments of analogous compounds, such as acetic anhydride, provide valuable insights. The environmental release of such anhydrides is generally expected to be minimal due to their rapid hydrolysis into their corresponding acids when they come into contact with water publications.gc.ca. In the case of this compound, it would hydrolyze to form ethanesulfonic acid.

Screening assessments of other carboxylic acid anhydrides have concluded that they are unlikely to cause ecological harm due to this rapid hydrolysis canada.ca. The resulting acids are typically of lower environmental concern. For instance, acetic anhydride hydrolyzes to acetic acid, which is naturally present in the environment publications.gc.ca. Based on these analogs, it can be inferred that this compound is not expected to persist in the environment publications.gc.ca.

The primary concern for environmental impact would stem from a large, direct release into the environment before hydrolysis can occur. Such a release could temporarily alter the pH of the affected soil or water body, potentially harming aquatic life and other organisms. However, given the controlled use of such chemicals in a research setting, the likelihood of a significant environmental release is low publications.gc.ca.

The broader environmental impact of chemical research is a growing area of focus, with an emphasis on green chemistry principles to reduce the use and generation of hazardous substances. While this compound has its specific uses, the research community is continually exploring more environmentally benign alternatives and processes.

| Compound | Environmental Fate | Potential Impact |

| Acetic Anhydride | Rapid hydrolysis to acetic acid. | Low risk of harm to organisms and the environment. publications.gc.ca |

| Phthalic Anhydride | Hydrolyzes to phthalic acid. | Unlikely to cause ecological harm. canada.ca |

| Maleic Anhydride | Hydrolyzes to maleic acid. | Unlikely to cause ecological harm. canada.ca |

| Trimellitic Anhydride | Hydrolyzes to trimellitic acid. | Unlikely to cause ecological harm. canada.ca |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies

The development of methods for asymmetric sulfonylation remains a significant challenge in organic synthesis. While Nature utilizes tailoring enzymes for selective modifications, synthetic chemistry has yet to fully replicate this capability. nih.gov Future research could pivot towards developing catalytic asymmetric methods involving ethanesulfonic anhydride (B1165640), drawing inspiration from recent breakthroughs with other anhydrides and sulfonylating agents.

A primary avenue of exploration is the desymmetrization of meso compounds . Organocatalytic methods have proven highly effective for the asymmetric ring-opening of various cyclic meso-anhydrides, such as glutaric anhydrides, using Cinchona alkaloid-based catalysts to produce enantioenriched hemi-acyl azides and γ-amino acids. figshare.comnih.gov Applying this strategy to the desymmetrization of meso-diols using ethanesulfonic anhydride as the electrophile could provide direct access to chiral mono-sulfonates, which are valuable synthetic intermediates. Small, histidine-based peptides have also been developed as catalysts that effectively desymmetrize meso-1,3-diols through highly enantioselective monosulfonylation. nih.gov Adapting these peptide catalysts to accommodate this compound could unlock new pathways to chiral building blocks.

Another promising direction is the creation of chiral sulfonylating reagents derived from ethanesulfonic acid. The synthesis of axially chiral sulfonic acids and chiral sulfonate-based ionic liquids from the chiral pool has been demonstrated, showcasing their utility as catalysts and chiral solvating agents. researchgate.netnih.govnih.govresearchgate.net Future work could focus on preparing chiral analogues of this compound itself, where a stereocenter is incorporated into the ethyl group. Such reagents could enable diastereoselective sulfonylations of chiral alcohols or enantioselective reactions with prochiral nucleophiles.

| Potential Asymmetric Methodology | Catalyst/Reagent Type | Target Transformation | Anticipated Outcome |

| Organocatalytic Desymmetrization | Chiral amines (e.g., Cinchona alkaloids) | Reaction with meso-diols | Enantioenriched mono-ethanesulfonate esters |

| Peptide-Catalyzed Sulfonylation | Custom tetrapeptides (e.g., with π-methyl histidine) | Desymmetrization of meso-1,3-diols | Chiral alcohol mono-sulfonates with high enantioselectivity |

| Chiral Reagent Control | This compound with a chiral auxiliary on the ethyl group | Reaction with racemic or prochiral alcohols | Diastereoselective or enantioselective sulfonylation |

Biocatalytic Approaches to this compound Transformations

Biocatalysis offers a powerful platform for performing highly selective chemical transformations under mild, environmentally benign conditions. While the enzymatic applications of this compound are virtually unexplored, significant potential exists, particularly in leveraging the capabilities of hydrolases like lipases.

Lipases are versatile enzymes that can catalyze stereoselective acylations of alcohols in low-water environments. mdpi.com Their application has been successfully extended to reactions with cyclic anhydrides, such as the acylation of racemic alcohols with succinic anhydride or the esterification of complex natural products with phthalic anhydride. mdpi.comscialert.net This precedent strongly suggests that lipases could be employed for the kinetic resolution of racemic alcohols using this compound as an achiral sulfonylating agent. In this scenario, the enzyme would selectively catalyze the sulfonylation of one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the chiral sulfonate ester.

Furthermore, the enzymatic desymmetrization of prochiral or meso-diols represents another key research avenue. Engineered enzymes, such as imine reductases, have shown remarkable efficiency in the desymmetrization of biaryl compounds to generate axial chirality. nih.gov A similar approach using lipases or engineered esterases with this compound could yield valuable chiral mono-sulfonates from simple, achiral starting materials. The high reactivity of the anhydride could be tempered by immobilization of the enzyme and careful control of reaction conditions, such as the choice of organic solvent, to achieve high selectivity. mdpi.com

| Biocatalytic Strategy | Enzyme Class | Substrate Type | Potential Product |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic secondary alcohols | Enantioenriched alcohol and chiral ethanesulfonate (B1225610) |

| Desymmetrization | Lipase or Esterase | meso-1,2- or 1,3-diols | Chiral mono-ethanesulfonate ester |

| Regioselective Sulfonylation | Lipase | Polyols (e.g., carbohydrates) | Regioselectively sulfonated polyols |

Expansion into Supramolecular Chemistry and Molecular Machines

Artificial molecular machines are complex assemblies designed to perform mechanical-like movements in response to an external stimulus. cmu.edu A growing number of these machines are powered by chemical fuels, which drive the system away from equilibrium and enable continuous, directional motion. manchester.ac.ukforesight.org The high reactivity of this compound makes it an intriguing candidate for inducing the covalent modifications necessary to fuel or trigger motion in such systems.

One of the most promising applications is using this compound to drive the transient formation of other anhydrides as part of a fuel cycle . Several autonomous molecular motors operate by using a chemical fuel (e.g., a carbodiimide) to convert a dicarboxylic acid component of the machine into a temporary cyclic anhydride. researchgate.netcatenane.net This conversion alters the machine's conformation, and the subsequent hydrolysis of the anhydride resets the system, driving a net rotational or linear motion. This compound could be explored as an alternative activating agent in these cycles. Its reaction with a dicarboxylate would rapidly generate the cyclic anhydride, with the ethanesulfonate anion acting as the leaving group. This offers a new, potentially rapid fueling pathway for existing or novel molecular motor designs.

Beyond fueling, this compound could be used for the irreversible covalent modification of supramolecular structures to trigger large-scale conformational changes or to lock a system into a specific state. nih.gov For example, the sulfonylation of a key hydroxyl or amino group within a rotaxane or catenane could introduce a bulky, charged ethanesulfonyl group, thereby preventing shuttling or rotation and effectively acting as a molecular "brake". Such covalent logic gates are essential for creating more complex molecular machinery. researchgate.net

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and seamless scalability. researchgate.netscribd.com These benefits are particularly relevant for highly exothermic or hazardous reactions, making this technology an ideal platform for harnessing the reactivity of this compound safely and efficiently. cymitquimica.com

Furthermore, microreactor technology is adept at handling multiphasic systems and reactions that produce precipitates, which can clog conventional reactors. researchgate.net Specialized flow reactor designs, such as those incorporating liquid/gas slug flow, can transport solid products without clogging, enabling continuous operation. researchgate.net This capability would be invaluable for sulfonylation reactions where the product or a salt byproduct has limited solubility, opening the door to a wider range of substrates and reaction conditions that are impractical in batch setups.

| Advantage of Flow/Microreactor Technology | Application to this compound |

| Enhanced Heat Transfer | Safe management of highly exothermic sulfonylation reactions. |

| Precise Control of Stoichiometry and Mixing | Minimization of side reactions and improved product purity. |

| Improved Safety | Small reactor volumes reduce the risk associated with handling a corrosive and reactive reagent. |

| Scalability | "Numbering-up" by running multiple reactors in parallel allows for easy production scale-up. |

| Handling of Solids | Enables reactions that produce insoluble sulfonate salts or products without reactor clogging. |

Design of Next-Generation Sulfonylating Reagents

The future of sulfonylating agents lies in the creation of "smart" or "task-specific" reagents that go beyond simply installing a sulfonyl group. This involves designing molecules with additional functionalities that can influence reactivity, confer new properties to the product, or enable novel chemical transformations. The ethyl backbone of this compound provides a scaffold that can be systematically modified to create next-generation reagents.

One key direction is the incorporation of functional handles onto the ethyl group. For example, installing an azide, alkyne, or alkene would create a bifunctional reagent that allows for subsequent bio-orthogonal "click" chemistry reactions after the initial sulfonylation. This would be invaluable for chemical biology applications, such as labeling proteins or other biomolecules.

Another area is the development of reagents that can be easily removed or that impart specific physical properties. A reagent with a silyl (B83357) ether on the ethyl group could be cleaved under standard fluoride-mediated conditions, making the sulfonyl group a temporary protecting group. Alternatively, incorporating a polyether chain could enhance water solubility, which is useful for reactions in aqueous media or for modifying the properties of drug candidates. mdpi.com This approach mirrors strategies used to create membrane-impermeant carbonic anhydrase inhibitors by attaching charged sulfonic acid tails to a core structure. mdpi.com The development of such functionalized reagents would significantly expand the synthetic utility of the ethanesulfonyl group.

| Modification to Ethyl Group | Reagent Class | Potential Application |

| Introduction of an Azide or Alkyne | Bio-orthogonal Reagent | Two-step labeling of biomolecules. |

| Incorporation of a Chiral Center | Chiral Sulfonylating Agent | Asymmetric synthesis and diastereoselective reactions. |

| Addition of a Polyether Chain | Solubility-Modifying Reagent | Enhancing aqueous solubility for biological applications or green chemistry. |

| Attachment of a Solid Support | Solid-Phase Reagent | Facilitating purification in multi-step synthesis. |

| Installation of a Cleavable Linker (e.g., Silyl Ether) | Removable Protecting Group | Temporary modification of hydroxyl or amino groups. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.